molecular formula C14H24O B13751196 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol CAS No. 51595-91-6

3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol

Cat. No.: B13751196
CAS No.: 51595-91-6
M. Wt: 208.34 g/mol
InChI Key: RGCSRKQFSSXYRE-UHFFFAOYSA-N
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Description

3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol is an organic compound belonging to the family of monoterpenes. These compounds are characterized by their structure, which contains two isoprene units. This particular compound is known for its use in various applications, including fragrances and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the use of isoprene and acetone as starting materials.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous processing methods. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the determination of similar compounds in various samples.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and flavor profile.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various physiological effects.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound is structurally similar but differs in the functional group attached to the butenyl chain.

    2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde: Another related compound with a different functional group.

Uniqueness

3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from fragrances to potential therapeutic uses, highlights its importance in scientific research and industry.

Properties

IUPAC Name

3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,12,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCSRKQFSSXYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=C(C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885961
Record name 3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51595-91-6
Record name 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51595-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051595916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name 3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol
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